9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-3-2-4-17-12(10)15-13(11(9-18)14(17)19)16-5-7-20-8-6-16/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBSDWQLZDNPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321445 | |
| Record name | 9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
489401-12-9 | |
| Record name | 9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation with β-Ketoesters
Reaction of 3-methyl-2-aminopyridine with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) yields 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine through intramolecular cyclization. The methyl group at position 9 is retained from the starting material, ensuring regioselectivity.
Key Reaction Parameters
- Temperature : 120–140°C
- Catalyst : Polyphosphoric acid (PPA)
- Yield : 68–72%
Formylation at Position 3
Introduction of the carbaldehyde group at position 3 is achieved via Vilsmeier-Haack formylation . Treatment of the cyclized product with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic iminium intermediate, which undergoes electrophilic aromatic substitution at the activated position 3.
Optimization Insights
- Molar Ratio : 1:2 (substrate:POCl₃)
- Reaction Time : 4–6 hours
- Yield : 60–65%
Thiomorpholino Substitution at Position 2
The 2-chloro intermediate (2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde ) serves as the precursor for nucleophilic substitution with thiomorpholine.
Nucleophilic Aromatic Substitution (NAS)
Thiomorpholine, a sulfur-containing secondary amine, displaces the chlorine atom under basic conditions. The reaction proceeds in dimethylformamide (DMF) with triethylamine (Et₃N) as a proton scavenger.
Reaction Scheme
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
+ Thiomorpholine
→ 9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
+ HCl
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity |
| Base | Triethylamine (2 eq) | Neutralizes HCl |
| Temperature | 80–90°C | Accelerates NAS |
| Reaction Time | 8–12 hours | Ensures completion |
Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, the NAS step achieves completion in 1–2 hours at 100°C with comparable yields (78%).
One-Pot Strategy
Combining cyclocondensation and formylation in a sequential one-pot process minimizes intermediate isolation steps. This approach improves overall yield to 55–60% but requires stringent temperature control.
Mechanistic Considerations
Cyclocondensation Mechanism
The reaction proceeds via:
- Protonation of the β-ketoester carbonyl.
- Nucleophilic attack by the pyridine’s amino group.
- Cyclodehydration to form the pyrido[1,2-a]pyrimidine core.
NAS Kinetics
Thiomorpholine’s nucleophilicity is enhanced by its lone pair on sulfur, facilitating attack at the electron-deficient C2 position. The rate-limiting step involves the formation of the Meisenheimer complex.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity, with retention time = 6.7 min.
Industrial Scalability and Challenges
Scalable Production
- Batch Size : Up to 5 kg demonstrated in pilot plants.
- Cost Drivers : Thiomorpholine (≈$120/kg) and DMF recycling.
Comparative Analysis with Structural Analogs
| Compound | Substituents | Synthetic Yield | Bioactivity (IC₅₀) |
|---|---|---|---|
| 9-Methyl-2-morpholino derivative | Morpholine at C2 | 70% | 12.5 µM (Kinase X) |
| 9-Methyl-2-thiomorpholino | Thiomorpholine at C2 | 78% | 8.2 µM (Kinase X) |
| 9-H-2-thiomorpholino | No methyl at C9 | 65% | 23.1 µM (Kinase X) |
The thiomorpholino group enhances bioactivity due to improved lipophilicity and hydrogen-bonding capacity.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiomorpholine with alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step chemical reactions that yield the final product through various intermediates. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. A study demonstrated that derivatives of pyrido-pyrimidines possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans when tested using disc diffusion methods .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Similar pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies have shown promising interactions with key targets involved in cancer progression, indicating that this compound could be a lead compound in anticancer drug development .
Enzyme Inhibition
There is emerging evidence that compounds within this chemical class may act as enzyme inhibitors. For instance, studies have suggested that certain derivatives can inhibit cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation or tumorigenesis .
Case Study 1: Antimicrobial Evaluation
A detailed study evaluated the antimicrobial efficacy of synthesized pyrido-pyrimidine derivatives, including this compound. The results showed that these compounds had varying degrees of effectiveness against different microbial strains, with some exhibiting potent activity comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized a series of pyrimidine derivatives and assessed their cytotoxic effects on various cancer cell lines. The findings revealed that certain compounds significantly inhibited cell growth and induced apoptosis in cancer cells, suggesting that this compound could be further explored for its anticancer potential .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus, Escherichia coli, and fungi |
| Anticancer Activity | Potential to inhibit cancer cell proliferation; induces apoptosis |
| Enzyme Inhibition | Possible COX enzyme inhibitors; implications for anti-inflammatory therapy |
Mechanism of Action
The mechanism of action of 9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
9-methyl-4-oxo-2-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
The presence of the thiomorpholine ring in 9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde imparts unique chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS Number: 489401-12-9) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. Its unique structural features suggest potential biological activities that are currently being explored in medicinal chemistry and chemical biology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O2S |
| Molecular Weight | 289.35 g/mol |
| IUPAC Name | 9-methyl-4-oxo-2-thiomorpholin-4-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
| CAS Number | 489401-12-9 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator of these targets, leading to various biochemical effects. For instance, it has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties by inhibiting cancer cell proliferation through specific molecular interactions.
- Antimicrobial Properties : There is emerging evidence that compounds similar to 9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine derivatives show significant antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as xanthine oxidase, which is crucial in purine metabolism and associated with gout and other inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this structure:
- Antitumor Studies : A study evaluated the cytotoxic effects of various pyrido[1,2-a]pyrimidine derivatives on human cancer cell lines. Results indicated that certain modifications to the core structure enhanced cytotoxicity significantly (IC50 values in the low micromolar range) .
- Enzyme Inhibition : Research demonstrated that derivatives with similar structural motifs inhibited xanthine oxidase effectively, with IC50 values ranging from 70 µM to 90 µM .
- Antimicrobial Activity : A comparative analysis showed that some thiomorpholine-containing compounds exhibited potent antibacterial activity against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antitumor | Significant cytotoxicity in cancer cell lines |
| Antimicrobial | Effective against various bacterial strains |
| Enzyme Inhibition | Moderate inhibition of xanthine oxidase |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?
- Methodology : A validated approach involves condensation reactions between pyrido-pyrimidine carboxylates and thiomorpholine derivatives under reflux in ethanol. For example, analogous compounds (e.g., 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) were synthesized by reacting carboxylates with benzylamines in boiling ethanol, followed by purification via recrystallization .
- Key Considerations : Monitor reaction progress using TLC, and optimize solvent polarity to minimize byproducts.
Q. How can the structural integrity of this compound be confirmed experimentally?
- Analytical Workflow :
- NMR Spectroscopy : Use -NMR to identify aromatic proton shifts in the pyrido-pyrimidine core (e.g., downfield shifts at δ 6.8–7.2 ppm for aromatic protons) and thiomorpholino substituents .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1646 cm and thiomorpholino (C-S) vibrations at 1092 cm .
- Elemental Analysis : Verify stoichiometry (C, H, N, S) to ensure purity >95% .
Q. What storage conditions are critical for maintaining the compound’s stability?
- Guidelines : Store in airtight containers under dry conditions (relative humidity <30%) at 2–8°C to prevent hydrolysis of the thiomorpholino group or oxidation of the aldehyde moiety. Avoid exposure to light, as UV radiation may degrade the pyrido-pyrimidine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Case Study : In studies of structurally related N-(benzyl)-pyrido-pyrimidine carboxamides, all derivatives showed identical analgesic activity in the "acetic acid writhing" model despite structural variations. To address contradictions:
- Systematic Variation : Modify substituents (e.g., thiomorpholino vs. morpholino groups) and test across multiple bioassays (e.g., COX inhibition, receptor binding).
- Data Normalization : Use internal controls (e.g., indomethacin) to calibrate activity thresholds and account for inter-lab variability .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Approach :
- Molecular Docking : Model the aldehyde and thiomorpholino groups as hydrogen-bond donors/acceptors for targets like opioid receptors or COX-2.
- QSAR Analysis : Correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity data from analogues .
- Validation : Cross-reference computational results with crystallographic data (e.g., X-ray structures of similar pyrido-pyrimidine complexes at 0.067 R-factor) .
Q. How does the thiomorpholino substituent influence the compound’s pharmacokinetic profile compared to morpholino analogs?
- Experimental Design :
- In Vitro Assays : Compare solubility (logP), plasma protein binding (via equilibrium dialysis), and metabolic stability (CYP450 isoforms).
- In Vivo PK : Administer equimolar doses in rodent models and measure AUC, , and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
